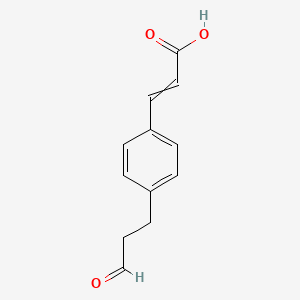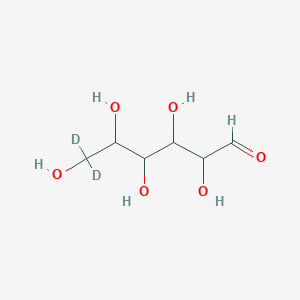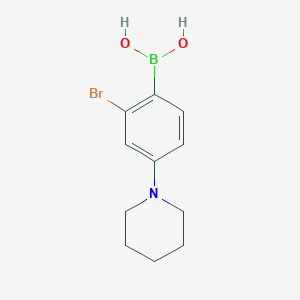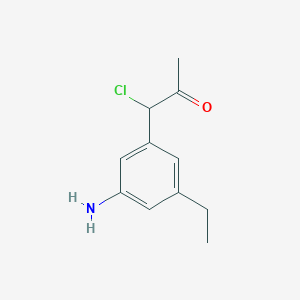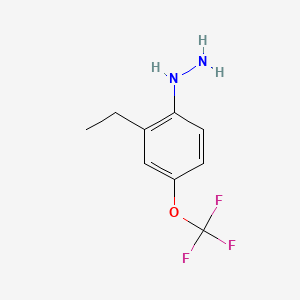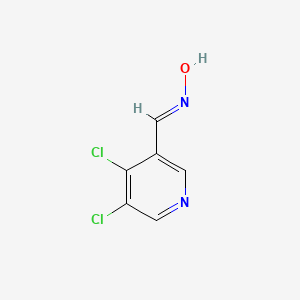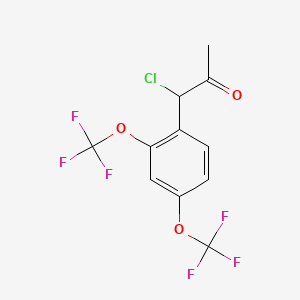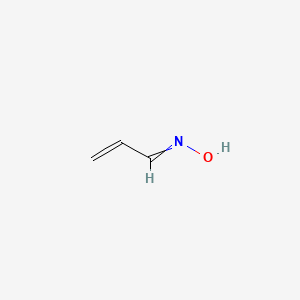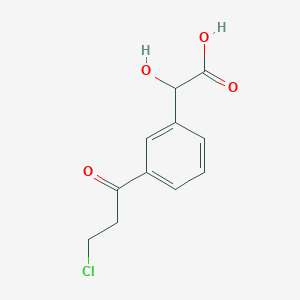
1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the chlorination of a propanone derivative followed by the introduction of the carboxy(hydroxy)methyl group through a series of nucleophilic substitution and oxidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorinated propanone moiety may also participate in covalent bonding with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
- 1-(3-(Carboxy(hydroxy)methyl)phenyl)-2-chloropropan-1-one
- 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-bromopropan-1-one
- 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-fluoropropan-1-one
Uniqueness: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a carboxylic acid and a hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-[3-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c12-5-4-9(13)7-2-1-3-8(6-7)10(14)11(15)16/h1-3,6,10,14H,4-5H2,(H,15,16) |
InChI Key |
VWNIUDGZAHGTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCCl)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


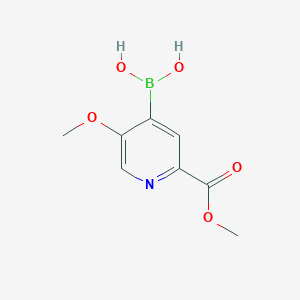

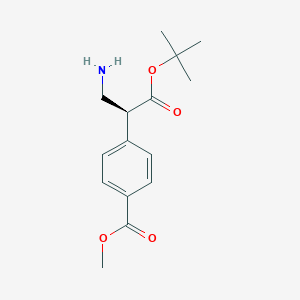
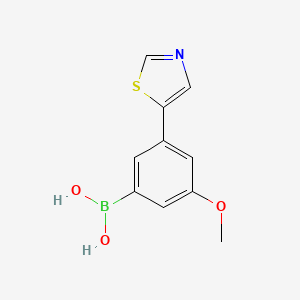
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
